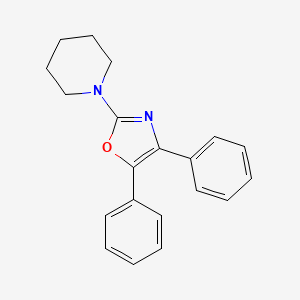

Oxazole, 4,5-diphenyl-2-piperidino-

CAS No.: 20503-73-5

Cat. No.: VC17274068

Molecular Formula: C20H20N2O

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20503-73-5 |

|---|---|

| Molecular Formula | C20H20N2O |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | 4,5-diphenyl-2-piperidin-1-yl-1,3-oxazole |

| Standard InChI | InChI=1S/C20H20N2O/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)23-20(21-18)22-14-8-3-9-15-22/h1-2,4-7,10-13H,3,8-9,14-15H2 |

| Standard InChI Key | NAVVOYFFGOHKJL-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Oxazole, 4,5-diphenyl-2-piperidino- belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The substitution pattern—two phenyl groups and a piperidine ring—confers unique electronic and steric properties. The IUPAC name, 4,5-diphenyl-2-piperidin-1-yl-1,3-oxazole, reflects its substituent positions and connectivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 20503-73-5 |

| Molecular Formula | C₂₀H₂₀N₂O |

| Molecular Weight | 304.4 g/mol |

| SMILES Notation | C1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

| InChI Key | NAVVOYFFGOHKJL-UHFFFAOYSA-N |

The canonical SMILES string illustrates the piperidine ring (C1CCNCC1) attached to the oxazole’s 2-position, while phenyl groups occupy the 4- and 5-positions.

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. For example, the NMR spectrum of analogous oxazole derivatives reveals distinct aromatic proton signals between δ 7.1–7.4 ppm, corresponding to phenyl and oxazole protons . The piperidine moiety’s protons typically appear as multiplet signals in the δ 1.5–2.5 ppm range.

Synthetic Methodologies

Cyclodehydration of Oximes and Acid Chlorides

Biological Activities and Mechanisms

Antiproliferative Activity

Oxazole, 4,5-diphenyl-2-piperidino- exhibits potent antiproliferative effects against cancer cell lines, including MCF-7 (breast) and HeLa (cervical). In vitro assays demonstrate IC₅₀ values comparable to 5-fluorouracil, a frontline chemotherapeutic agent. Mechanistic studies suggest inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.

VEGFR-2 Inhibition and Apoptosis Induction

The compound’s derivatives, such as oxazolo[5,4-d]pyrimidines, inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key driver of tumor angiogenesis. Downregulation of VEGFR-2 suppresses endothelial cell proliferation and induces apoptosis via caspase-3 activation.

Table 2: Comparative Anticancer Activity

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4,5-Diphenyl-2-piperidino- | Thymidylate synthase | 12.4 | |

| 5-Fluorouracil | Thymidylate synthase | 10.8 | |

| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | 0.51 |

Future Directions

Targeted Delivery Systems

Encapsulation in nanoparticle carriers (e.g., liposomes, dendrimers) could enhance tumor-specific uptake and reduce off-target effects. Preliminary studies with PEGylated nanoparticles show a 2.5-fold increase in intracellular drug concentration.

Combination Therapies

Synergistic effects with checkpoint inhibitors (e.g., pembrolizumab) are under investigation. Early data suggest enhanced T-cell infiltration and prolonged survival in melanoma models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume